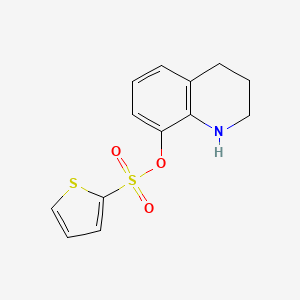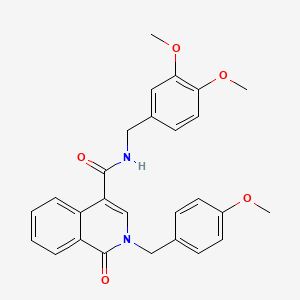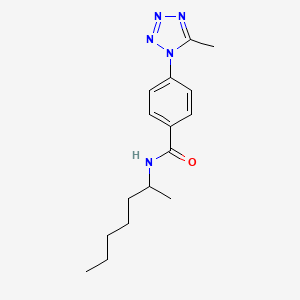![molecular formula C20H21NO4S B12164121 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12164121.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiophene group, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene group and other functional groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
化学反应分析
Types of Reactions
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and produce therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples include ethyl acetoacetate and vanillin acetate, which share some structural features with (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione .
Uniqueness
What sets this compound apart is its combination of functional groups and structural complexity. This uniqueness allows for a wide range of applications and makes it a subject of interest in various fields of research.
属性
分子式 |
C20H21NO4S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
4-hydroxy-1-(3-methoxypropyl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO4S/c1-13-6-8-14(9-7-13)17-16(18(22)15-5-3-12-26-15)19(23)20(24)21(17)10-4-11-25-2/h3,5-9,12,17,23H,4,10-11H2,1-2H3 |
InChI 键 |
NZJBEITWUKRMOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164047.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B12164073.png)

![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)
![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164099.png)


![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164110.png)

![4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B12164127.png)
